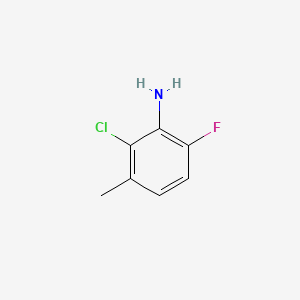

2-Chloro-6-fluoro-3-methylaniline

Descripción

Contextualization within Halogenated Anilines in Organic Chemistry

Halogenated anilines are aromatic amines that feature one or more halogen atoms attached to the benzene (B151609) ring. rsc.org The presence of halogens significantly influences the electron density distribution and reactivity of the aniline (B41778) ring. These compounds are not only prevalent as synthetic intermediates but have also been identified as novel natural products from marine microalgae. rsc.org The nature and position of the halogen substituents can be precisely controlled to tune the chemical properties of the molecule, making halogenated anilines versatile building blocks in the synthesis of a wide array of more complex structures. acs.orgnih.gov

Significance of Aromatic Amines as Synthetic Intermediates

Aromatic amines are a cornerstone of modern organic and medicinal chemistry, serving as crucial precursors to a vast number of pharmaceuticals, agrochemicals, dyes, and polymers. numberanalytics.comwikipedia.orgsundarbanmahavidyalaya.in Their importance is underscored by their presence in numerous top-selling drugs. bath.ac.uk The amino group in these compounds can be readily transformed into a variety of other functional groups, and it directs the substitution pattern of electrophilic aromatic substitution reactions, further enhancing their synthetic utility. numberanalytics.com The global production of aromatic amines is in the hundreds of thousands of tons annually, highlighting their industrial relevance. ontosight.ai

Research Gaps and Objectives in the Study of 2-Chloro-6-fluoro-3-methylaniline

While the broader class of halogenated anilines has been extensively studied, this compound remains a compound with a relatively sparse covering in publicly accessible literature. A significant research gap exists in the detailed public documentation of its spectroscopic characterization, comprehensive reactivity profile, and the full scope of its potential applications. The primary objective of current and future research on this compound is to bridge these knowledge gaps. This includes the thorough documentation of its physical and chemical properties, the development and optimization of efficient synthetic routes, and the exploration of its utility as a building block for novel and functional molecules. The unique substitution pattern of this compound, with a chlorine, a fluorine, and a methyl group flanking the amino group, presents a distinct electronic and steric environment that warrants further investigation to unlock its full synthetic potential.

Properties and Characteristics of this compound

The fundamental properties of a chemical compound are crucial for its handling, characterization, and application in synthesis.

Physical and Chemical Properties

This compound is a substituted aniline with the molecular formula C₇H₇ClFN. numberanalytics.comappchemical.comsynquestlabs.com Its molecular weight is approximately 159.59 g/mol . synquestlabs.com The compound's structure, featuring a chlorine atom and a fluorine atom ortho to the amino group, and a methyl group in the meta position, gives rise to its specific physical and chemical characteristics.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₇ClFN |

| Molecular Weight | 159.59 g/mol |

| CAS Number | 886501-03-7 |

This table is based on data from multiple chemical suppliers. numberanalytics.comappchemical.comsynquestlabs.com

Spectroscopic Analysis

While detailed spectroscopic data such as ¹H NMR, ¹³C NMR, and IR spectra for this compound are not widely published in peer-reviewed literature, several chemical suppliers indicate the availability of such data upon request. bldpharm.combldpharm.combldpharm.com For the closely related compound, 2-chloro-6-methylaniline (B140736), extensive spectroscopic data is available and can provide some predictive insight. For instance, the ¹H NMR spectrum of 2-chloro-6-methylaniline shows characteristic signals for the aromatic protons and the methyl group. nih.gov Similarly, its ¹³C NMR and IR spectra provide key information about its carbon framework and functional groups. bldpharm.comnih.gov

Synthesis and Manufacturing

The synthesis of polysubstituted anilines like this compound can be approached through several strategic routes, often involving the manipulation of functional groups on a pre-existing benzene ring.

Common Synthetic Routes

A plausible and commonly employed method for the synthesis of substituted anilines is the reduction of the corresponding nitro compound. For instance, the synthesis of 2-chloro-4-fluoro-3-methylaniline (B1590439) is achieved through the reduction of 2-chloro-6-fluoro-3-nitrotoluene using hydrogen-reduced iron in isopropanol (B130326) and water. Current time information in Bangalore, IN. This suggests that a similar pathway, starting from 2-chloro-6-fluoro-3-nitrotoluene, could be a viable route to this compound.

Another potential synthetic strategy involves the direct halogenation of a substituted aniline. For example, the synthesis of 2,6-dichloro-3-methylaniline (B30944) has been reported starting from 3-methylaniline, involving N-acetylation, chlorosulphonation, amidation, deacetylation, and subsequent chlorination. researchgate.net This highlights the possibility of introducing the chloro and fluoro groups sequentially onto a methylaniline core.

A patent for the preparation of the related compound 2-chloro-6-methylaniline describes a one-pot method starting from 3-chloro-5-methyl-4-nitroaniline, involving diazotization, reduction with hypophosphorous acid, and subsequent reduction of the nitro group with iron powder. nih.govguidechem.comgoogle.com This multi-step, one-pot approach offers an efficient route to this class of compounds.

Catalysts and Reaction Conditions

The choice of catalysts and reaction conditions is critical for achieving high yields and selectivity in the synthesis of halogenated anilines. In the reduction of nitroaromatics, common catalysts include metals such as iron, tin, or palladium on carbon in the presence of a hydrogen source. researchgate.net The synthesis of 2-chloro-6-nitrotoluene, a potential precursor, can be achieved by the chlorination of o-nitrotoluene using chlorine gas with iron as a catalyst. bldpharm.com The conditions for such reactions, including temperature and reaction time, must be carefully controlled to minimize the formation of by-products. bldpharm.com Electrochemical methods are also emerging as a means to achieve controlled halogenation of anilines under mild conditions. acs.org

Chemical Reactivity and Derivatives

The reactivity of this compound is dictated by the interplay of its functional groups and their positions on the aromatic ring.

Typical Reactions

As an aromatic amine, this compound is expected to undergo typical reactions of this class of compounds. The amino group can be acylated, alkylated, and can participate in the formation of diazonium salts, which are versatile intermediates for introducing a wide range of functional groups. sundarbanmahavidyalaya.in The aromatic ring, activated by the amino group, is susceptible to electrophilic substitution, although the ortho positions are blocked by the chloro and fluoro substituents.

A specific example of its reactivity is demonstrated in a study where this compound was used as a substrate in a photoredox-catalyzed aerobic oxidative dynamic kinetic asymmetric transformation to produce atropisomeric anilides. acs.org

Formation of Notable Derivatives

The synthetic utility of this compound lies in its role as a precursor to more complex molecules. For instance, the related compound 2-chloro-6-methylaniline is a starting material for the synthesis of the tyrosine kinase inhibitor dasatinib, a medication used in cancer therapy. guidechem.combiosynth.com This suggests that this compound could be a valuable building block for the synthesis of novel pharmaceutical analogues. The synthesis of 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one, a compound with anti-inflammatory properties, from a related aniline derivative further illustrates the potential for creating biologically active molecules. mdpi.com

Applications in Scientific Research

The primary application of this compound in a research context is as a specialized building block in organic synthesis.

Building Block in the Synthesis of Other Compounds

Its unique substitution pattern makes it an attractive starting material for the synthesis of complex target molecules, particularly in the fields of medicinal and materials chemistry. The presence of three different substituents on the aniline ring allows for regioselective modifications and the introduction of further complexity. The use of this compound in the synthesis of chiral anilides demonstrates its utility in accessing stereochemically complex structures. acs.org

Reagent in Chemical Reactions

Beyond its role as a structural component, the reactivity of the amino group and the aromatic ring allows this compound to be used as a reagent to introduce the 2-chloro-6-fluoro-3-methylphenylamino moiety into other molecules. Its participation in sophisticated catalytic cycles, as seen in the photoredox-catalyzed reaction, highlights its potential in the development of new synthetic methodologies. acs.org

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-6-fluoro-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFN/c1-4-2-3-5(9)7(10)6(4)8/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEDOBEHSBNTVKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501287985 | |

| Record name | 2-Chloro-6-fluoro-3-methylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501287985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886501-03-7 | |

| Record name | 2-Chloro-6-fluoro-3-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886501-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-fluoro-3-methylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501287985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 6 Fluoro 3 Methylaniline and Analogues

Strategic Approaches to Regioselective Synthesis of Fluorinated and Chlorinated Anilines

The regioselective synthesis of anilines bearing multiple halogen substituents is of significant interest for the creation of intermediates used in the pharmaceutical and agrochemical industries. ccspublishing.org.cn The key challenge lies in directing incoming electrophiles to specific positions on the electron-rich aniline (B41778) ring. Various methodologies have been established to overcome these challenges, each offering a unique approach to controlling the final substitution pattern.

One of the most common and effective strategies for synthesizing substituted anilines is through the reduction of a corresponding nitroarene. This approach is advantageous because the nitro group is strongly deactivating and a meta-director, which allows for predictable substitution patterns on the aromatic ring before it is converted into an amino group.

A representative synthesis for an analogue, 2-chloro-6-methylaniline (B140736), begins with 3-chloro-5-methyl-4-nitroaniline. guidechem.comgoogle.com This starting material undergoes a diazotization reaction to eliminate the original amino group, followed by a reduction of the nitro group to yield the final aniline. guidechem.com The process typically involves the following steps:

Diazotization: The starting nitroaniline is treated with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like sulfuric acid at low temperatures (0-5°C) to form a diazonium salt. guidechem.comgoogle.com

Deamination: The diazonium group is subsequently removed and replaced with a hydrogen atom using a reducing agent such as hypophosphorous acid (H₃PO₂). guidechem.comgoogle.com

Nitro Reduction: The final step is the reduction of the nitro group to an amino group. This is commonly achieved using metal catalysts, with iron powder in the presence of an acid being a cost-effective and efficient option. The reduction with iron powder is typically carried out at elevated temperatures (85-95°C). guidechem.comgoogle.com

This "one-pot" reaction, starting from a strategically substituted nitroaniline, provides a direct route to the desired product with a high yield, often exceeding 80%. google.com

Table 1: Key Reaction Stages for Synthesis via Nitroarene Reduction

| Step | Reaction | Reagents | Typical Temperature |

|---|---|---|---|

| 1 | Diazotization | NaNO₂, H₂SO₄ | 0-5°C |

| 2 | Deamination (Reduction) | H₃PO₂ | 0-5°C |

| 3 | Nitro Group Reduction | Fe powder | 85-95°C |

Another versatile method for preparing substituted anilines involves starting from benzoic acid derivatives. This pathway allows for the construction of the aniline ring with a different set of functional group transformations. A synthesis of an analogue, 2-chloro-5-methyl-6-fluoroaniline, illustrates this approach. chemicalbook.com

The process begins with 2-chloro-5-methyl-6-fluorobenzoic acid and proceeds through the following key transformations:

Acid Chloride Formation: The benzoic acid is first converted to its more reactive acid chloride derivative using thionyl chloride (SOCl₂) with a catalytic amount of dimethylformamide (DMF). chemicalbook.com

Amide Formation: The resulting acid chloride is then treated with an amine source to form the corresponding benzamide.

Hofmann Rearrangement: The benzamide undergoes a Hofmann rearrangement, where treatment with a reagent like N-bromosuccinimide (NBS) in the presence of a base (e.g., sodium methoxide) converts the amide into an amine with one fewer carbon atom. This step is crucial for installing the amino group. chemicalbook.com

This route provides an alternative for generating the aniline functionality, particularly when the required benzoic acid precursor is readily available. The product is often purified by distillation to yield a colorless oil that solidifies upon cooling. chemicalbook.com

Direct halogenation of aniline is often difficult to control due to the high reactivity of the ring. A common strategy to moderate this reactivity and direct substitution is to protect the amino group, most frequently by converting it into an amide (acetanilide). chemistrysteps.comyoutube.com

The acetyl group reduces the activating strength of the nitrogen atom because its lone pair of electrons is delocalized through resonance with the adjacent carbonyl group. youtube.com This moderation allows for more selective halogenation. The typical sequence is:

Acetylation: Aniline is treated with an acetylating agent like acetic anhydride to form the corresponding acetanilide. youtube.com

Regioselective Halogenation: The acetanilide is then halogenated. The bulky acetyl group provides steric hindrance at the ortho positions, favoring substitution at the para position. chemistrysteps.com

Deacetylation (Hydrolysis): The acetyl group is removed by acid or base-catalyzed hydrolysis to regenerate the amino group, yielding the para-halogenated aniline. youtube.com

In cases where the para-position must be protected to force substitution at the ortho positions, a sulfonation reaction can be employed. The resulting p-aminobenzenesulfonic acid can then be halogenated at the ortho positions, followed by removal of the sulfonic acid group (de-sulfoamidation) to yield the desired product. This blocking-deblocking strategy is a powerful tool for achieving specific substitution patterns that are otherwise inaccessible. googleapis.com

A sophisticated strategy for synthesizing 2-chloro and 2,6-dichloro anilines involves using bromine as a reversible protecting group for the highly reactive para-position. googleapis.com This multi-step process allows for the precise installation of chlorine atoms at the ortho positions.

The general sequence is as follows:

Protection and Bromination: The starting aniline is first protected as an anilide (e.g., acetanilide). This intermediate is then brominated, which selectively occurs at the para-position to yield a 4-bromoanilide.

Chlorination: The 4-bromoanilide is subsequently chlorinated. With the para-position blocked by bromine, chlorination is directed to the available ortho positions (2- and/or 6-positions).

Reductive Debromination and Hydrolysis: The final step involves the selective removal of the bromine atom from the para-position via catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst. The anilide protecting group is then hydrolyzed to reveal the final 2-chloro or 2,6-dichloroaniline product. googleapis.com

This method is highly effective because it leverages the differential reactivity of C-Br and C-Cl bonds in catalytic hydrogenation, allowing for the selective removal of bromine while leaving the chlorine substituents intact.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Achieving high yield and selectivity in the synthesis of halogenated anilines is critically dependent on the optimization of reaction conditions. Factors such as temperature, solvent, reagent stoichiometry, and the presence of additives can have a profound impact on the outcome of a reaction.

For instance, in the synthesis of 2-chloro-6-methylaniline from a nitro-precursor, precise temperature control is crucial. The initial diazotization and subsequent reduction with hypophosphorous acid are performed at 0-5°C to ensure the stability of the intermediate diazonium salt, while the final nitro group reduction with iron powder requires heating to 85-95°C to proceed to completion. google.com

In halogenation reactions, the choice of solvent can dramatically influence regioselectivity. The use of ionic liquids as solvents for the chlorination or bromination of unprotected anilines with copper(II) halides (CuCl₂ or CuBr₂) has been shown to favor para-substitution with high yields, avoiding the need for protecting groups or hazardous reagents. researchgate.netnih.gov

The addition of buffers can also accelerate reactions. In the chlorination of anilides, adding a bicarbonate/water buffer has been found to significantly increase the reaction rate. googleapis.com Optimization of reagent ratios is also key; for example, in the synthesis of multi-halogenated alkenes from phenols and halothane, adjusting the stoichiometry and pre-treating the phenol with KOH to form the phenoxide ion before adding halothane increased the product yield to 85%. beilstein-journals.org

Table 2: Examples of Optimized Reaction Conditions

| Reaction | Parameter Optimized | Condition | Outcome | Reference |

|---|---|---|---|---|

| Diazotization/Reduction | Temperature | 0-5°C for diazotization, 85-95°C for Fe reduction | High yield (>80%) | google.com |

| Aniline Halogenation | Solvent | Ionic Liquid with CuCl₂/CuBr₂ | High yield and para-selectivity | nih.gov |

| Anilide Chlorination | Additive | Bicarbonate/water buffer | Accelerated reaction rate | googleapis.com |

| Alkene Synthesis | Reagent pretreatment/stoichiometry | Pre-treatment with KOH | Yield increased to 85% | beilstein-journals.org |

Catalytic Approaches in the Synthesis of 2-Chloro-6-fluoro-3-methylaniline

Catalysis plays a vital role in many of the synthetic routes toward halogenated anilines, offering efficiency, selectivity, and often milder reaction conditions.

Hydrogenation Catalysts: Catalytic hydrogenation is a cornerstone of this field, particularly for reduction and dehalogenation steps. Palladium on carbon (Pd/C) is a widely used catalyst for the reductive debromination of 4-bromoanilides. googleapis.com This step is crucial in strategies that use bromine as a removable protecting group for the para-position. The reaction is typically carried out under an atmosphere of hydrogen gas, and an HBr acceptor like NaOH is often added to neutralize the hydrogen bromide byproduct. googleapis.com

Metal Reagents for Reduction: While not always catalytic in the strictest sense, metal reagents are essential for reduction reactions. Iron powder is a classic, cost-effective, and industrially viable reagent for the reduction of aromatic nitro groups to anilines. guidechem.comgoogle.com

Halogenation Catalysts: Transition metals are also employed to catalyze halogenation. Copper(II) chloride (CuCl₂) and copper(II) bromide (CuBr₂) are effective reagents for the direct, regioselective chlorination and bromination of unprotected anilines, especially when conducted in ionic liquid solvents. nih.gov The mechanism is believed to involve the oxidation of the aniline by Cu(II), followed by the addition of the halide. nih.gov These methods provide a safer and more environmentally friendly alternative to using elemental halogens or other harsh halogenating agents. nih.gov

Green Chemistry Principles in Synthetic Route Design

The design of synthetic routes for this compound and related compounds is increasingly influenced by the twelve principles of green chemistry. These principles provide a framework for chemists to assess and improve the environmental performance of chemical processes.

A significant focus in the green synthesis of anilines is the reduction of nitroaromatic precursors. Catalytic hydrogenation is a cornerstone of this approach, offering high selectivity and avoiding the use of stoichiometric reducing agents that generate large amounts of waste. The development of advanced catalysts, such as co-modified palladium catalysts and nanocarbon-based catalysts, has further enhanced the efficiency and selectivity of this critical step, minimizing side reactions like dehalogenation.

Another key principle is the use of safer solvents. Efforts are being made to replace traditional volatile organic compounds with more environmentally friendly alternatives, including water. For instance, a patented method for the synthesis of the related compound, 2-chloro-6-methylaniline, utilizes water as the reaction solvent, significantly improving the safety and environmental profile of the process.

Energy efficiency is another critical aspect of green synthetic design. Microwave-assisted synthesis has emerged as a valuable tool, often leading to dramatically reduced reaction times and lower energy consumption compared to conventional heating methods. This technique has been successfully applied to the synthesis of various aniline derivatives.

Furthermore, the principle of designing for degradation is gaining attention. While the immediate focus is on efficient synthesis, the long-term environmental fate of the product and any byproducts is an important consideration for sustainable chemical design.

The application of these green chemistry principles not only leads to more environmentally responsible processes but can also result in improved yields, reduced costs, and enhanced safety, making it a critical area of focus for the modern chemical industry.

Research Findings on Greener Synthetic Approaches for Halogenated Anilines

While specific green synthetic routes for this compound are not extensively detailed in publicly available literature, research on analogous compounds provides valuable insights into the potential for greener production methods.

| Green Chemistry Principle | Application in Halogenated Aniline Synthesis | Key Research Findings | Potential Impact |

|---|---|---|---|

| Catalysis | Catalytic hydrogenation of halogenated nitroaromatics to anilines. | Co-modified Pd catalysts and nanocarbon-based catalysts show high selectivity and activity, minimizing dehalogenation byproducts. Biocatalysis using nitroreductases offers a highly selective and sustainable alternative in aqueous media. acs.org | Higher yields, reduced waste, and avoidance of hazardous stoichiometric reagents. |

| Safer Solvents | Replacement of volatile organic compounds (VOCs) with greener alternatives. | A patented process for 2-chloro-6-methylaniline utilizes water as a solvent, demonstrating the feasibility of aqueous reaction media. guidechem.com | Reduced environmental pollution and improved worker safety. |

| Energy Efficiency | Utilization of microwave irradiation to accelerate reactions. | Microwave-assisted synthesis of various anilines has been shown to significantly reduce reaction times from hours to minutes. | Lower energy consumption and increased throughput. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. | Catalytic approaches inherently improve atom economy compared to stoichiometric reactions. | Minimization of waste and more efficient use of resources. |

Chemical Reactivity and Derivatization of 2 Chloro 6 Fluoro 3 Methylaniline

Reactions Involving the Amine Functional Group

The primary amine (-NH2) group is a rich site for chemical transformations, allowing for the synthesis of a wide array of derivatives. Its nucleophilic nature enables it to react with various electrophiles.

Acylation and Amidation Reactions

The amine group of 2-chloro-6-fluoro-3-methylaniline can readily undergo acylation to form amides. This common transformation is typically achieved by reacting the aniline (B41778) with acylating agents such as acyl chlorides or acid anhydrides. For instance, reaction with chloroacetyl chloride in the presence of a base like triethylamine (B128534) or in a solvent system like glacial acetic acid with sodium acetate (B1210297) yields the corresponding N-(2-chloro-6-fluoro-3-methylphenyl)-2-chloroacetamide. google.commdpi.com This reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acylating agent.

These amidation reactions are fundamental in synthetic chemistry. The resulting amide can serve as a protected form of the amine or as an intermediate for further functionalization. For example, the acylation of similar anilines is a key step in the synthesis of various biologically active compounds and pharmaceutical intermediates. mdpi.com

Table 1: Representative Acylation Reaction

| Reactant | Reagent | Product | Conditions |

|---|

Alkylation Reactions

Alkylation of the amine group in this compound can produce secondary or tertiary amines. However, these reactions can be complex due to competition between N-alkylation (at the amine) and C-alkylation (at the aromatic ring). The presence of electron-withdrawing halogen substituents (chlorine and fluorine) on the aromatic ring decreases its electron density. This deactivation of the ring tends to favor N-alkylation over C-alkylation. google.com

Acid-catalyzed alkylation processes using solid acid catalysts like zeolites have been explored for substituted anilines. For halo-anilines, slightly higher reaction temperatures are often required to achieve high conversion rates and minimize unwanted side reactions. google.com The reaction of 2-chloro-aniline with propylene (B89431) over an H-Y zeolite catalyst at 250°C, for example, results in a mixture of N-alkylated and ring-alkylated products, demonstrating the feasibility of this transformation. google.com

Diazotization and Coupling Reactions

The primary aromatic amine of this compound can be converted into a diazonium salt through a process called diazotization. This reaction is typically carried out at low temperatures (0–5 °C) by treating the aniline with a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) (NaNO2) and a strong mineral acid like sulfuric or hydrochloric acid. smolecule.comgoogle.comwipo.int

The resulting diazonium salt, 2-chloro-6-fluoro-3-methyldiazonium chloride, is a highly versatile intermediate. It can undergo a variety of subsequent reactions, known as coupling reactions, to introduce a wide range of functional groups onto the aromatic ring in place of the original amino group. These include:

Sandmeyer Reactions: Replacement of the diazonium group with -Cl, -Br, or -CN using copper(I) salts.

Schiemann Reaction: Replacement with fluorine (-F) using fluoroboric acid (HBF4).

Gomberg-Bachmann Reaction: Coupling with another aromatic ring to form biphenyl (B1667301) derivatives.

Reduction: Deamination (replacement with -H) using reducing agents like hypophosphorous acid (H3PO2). google.comwipo.int

This synthetic utility makes diazotization a powerful tool for creating diverse derivatives from the parent aniline. smolecule.com

Formation of Imines and Schiff Bases

This compound can react with aldehydes or ketones to form imines, also known as Schiff bases. This condensation reaction involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule. The reaction is often catalyzed by an acid and may be driven to completion by removing the water as it forms. youtube.com

The synthesis of fluorinated imines is of significant interest due to their role as pharmacophores in medicinal chemistry. youtube.com For example, fluorinated anilines can be condensed with various benzaldehydes to produce a library of imine compounds. These reactions can be performed under classical conditions (e.g., stirring in a solvent like ethanol (B145695) or n-hexane) or by using mechanochemical methods where the reactants are ground together without a solvent. youtube.com The resulting imine from this compound would feature a C=N double bond, linking the substituted aromatic ring to the carbon skeleton of the original carbonyl compound.

Electrophilic Aromatic Substitution Reactions on the Ring System

The existing substituents on the benzene (B151609) ring of this compound direct the position of any further electrophilic attack. The directing power of these groups is generally as follows: -NH2 > -CH3 > -F, -Cl. The primary amine group is a strongly activating, ortho, para-director. The methyl group is a weakly activating, ortho, para-director. The fluorine and chlorine atoms are deactivating but are also ortho, para-directors due to the stabilizing effect of their lone pairs via resonance. libretexts.orggoogle.com

The combined effect of these groups makes the C4 position (para to the amine and ortho to the methyl group) and the C6 position (ortho to the amine, but already substituted) the most activated sites for electrophilic substitution. Therefore, incoming electrophiles are strongly directed to the unoccupied C4 position.

Further Halogenation (e.g., Bromination)

Bromination of this compound is an example of an electrophilic aromatic substitution reaction. Based on the directing effects of the substituents, the bromine atom is expected to add at the C4 position, para to the strongly activating amino group.

To control the reaction and prevent side products, the highly activating amino group is often first protected, for example, by converting it to an acetanilide. google.comgoogle.com However, direct bromination of highly activated anilines is also possible using specific brominating agents. A common reagent for this purpose is N-bromosuccinimide (NBS) in a solvent like acetonitrile (B52724) or dichloromethane. smolecule.com The reaction of a similar compound, o-fluoroaniline, with NBS proceeds efficiently to yield the 4-bromo-2-fluoroaniline. Applying this to the target molecule, the predicted major product of bromination would be 4-bromo-2-chloro-6-fluoro-3-methylaniline.

Table 2: Predicted Outcome of Electrophilic Bromination

| Substrate | Reagent | Predicted Major Product | Rationale |

|---|

Nitration Reactions

Detailed research findings on the direct nitration of this compound are not extensively available in the reviewed scientific literature. The orientation of electrophilic substitution on the aniline ring is directed by the activating amino group and the deactivating halogen substituents. The amino group typically directs incoming electrophiles to the ortho and para positions. In this molecule, the para position (C4) to the amino group is unsubstituted and would be the sterically and electronically favored site for nitration. However, without specific experimental data, the precise conditions and outcomes of such a reaction remain speculative.

Nucleophilic Substitution Reactions on the Aromatic Ring

Scientific literature does not provide specific examples of nucleophilic aromatic substitution (SNAr) on the ring of this compound where the chlorine or fluorine atom is displaced by a nucleophile. SNAr reactions on aryl halides are generally facilitated by the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group. libretexts.orglibretexts.org The amino group in this compound is an activating group, which makes the aromatic ring electron-rich and thus generally unreactive towards nucleophilic attack under standard SNAr conditions.

Reactions Involving the Methyl Group

There is a lack of specific studies in the surveyed literature detailing reactions that selectively target the methyl group of this compound, such as oxidation or free-radical halogenation.

Mechanistic Studies of Key Transformation Pathways

While direct mechanistic studies on this compound are limited, significant research into the transformation of structurally analogous 2,6-disubstituted anilines provides insight into potential reaction pathways. One such key transformation is the atroposelective synthesis of anilides, which possess a chiral C(═O)–N bond.

A study on a Unified Photoredox-Catalyzed Aerobic Oxidative Dynamic Kinetic Asymmetric Transformation (DYKAT) offers a detailed mechanistic pathway to access these valuable C–N atropisomers. acs.org This method was successfully applied to substrates that are close structural analogues of this compound, namely 2-chloro-6-methylaniline (B140736) and 2-fluoro-6-methylaniline. acs.org

The reaction involves the aerobic oxidation of an N-aryl isoquinolinium salt, which is formed from the parent aniline. The proposed mechanism begins with the single-electron oxidation of a phosphite (B83602) adduct of the iminium ion, catalyzed by a photosensitizer like Eosin Y under blue light irradiation. acs.org This process generates an α-carbon radical, which is then trapped by a peroxy radical. Subsequent steps involving an addition-elimination with water lead to the formation of the final anilide product. acs.org The use of a chiral organophosphite catalyst allows for dynamic kinetic asymmetric transformation, controlling the stereochemistry of the newly formed chiral axis. acs.org

For the analogous substrates, this transformation proceeded successfully, highlighting the feasibility of this pathway for sterically hindered 2,6-disubstituted anilines. The enantioselectivity of the reaction was found to be dependent on the nature of the ortho-substituents. acs.org

Table 1: Enantioselectivity in the DYKAT of Related Anilines

| Substrate | Enantiomeric Ratio (er) |

|---|---|

| 2-Chloro-6-methylaniline | 81:19 |

| 2-Fluoro-6-methylaniline | 77.5:22.5 |

Data sourced from a study on photoredox-catalyzed aerobic oxidative DYKAT. acs.org

The results indicate that the subtle differences in the steric and electronic properties of the ortho-halogen substituents influence the stereochemical outcome of the reaction. acs.org This mechanistic pathway represents a significant transformation for this class of compounds, enabling the synthesis of complex, axially chiral molecules. acs.org

Applications in Advanced Organic Synthesis

Precursor for the Synthesis of Pharmacologically Active Compounds

While many substituted anilines are crucial intermediates in the pharmaceutical industry, there is a lack of specific, publicly available research detailing the use of 2-Chloro-6-fluoro-3-methylaniline as a direct precursor in the synthesis of named pharmacologically active compounds. For comparison, the closely related compound, 2-Chloro-6-methylaniline (B140736), is a known starting material for the synthesis of the tyrosine kinase inhibitor Dasatinib, a medication used to treat certain types of cancer. nbinno.comgoogle.comguidechem.combiosynth.com This highlights the potential of this class of compounds in medicinal chemistry, though specific examples for the fluoro-substituted analogue are not readily found.

Building Block for Agrochemical Development

The incorporation of fluorine atoms into agrochemical molecules is a common strategy to enhance their efficacy and metabolic stability. Therefore, this compound represents a potentially valuable building block for the development of new herbicides, fungicides, and insecticides. However, a detailed search of agricultural chemistry literature did not yield specific examples of commercial or investigational agrochemicals derived from this particular starting material. The non-fluorinated counterpart, 2-Chloro-6-methylaniline, is utilized in the production of certain herbicides, suggesting a plausible, yet undocumented, role for its fluorinated derivative. punagri.compmarketresearch.com

Utilization in the Synthesis of Heterocyclic Systems

Heterocyclic compounds are of paramount importance in medicinal and materials chemistry. Anilines are common starting materials for the synthesis of a variety of nitrogen-containing heterocycles, such as quinolines, indoles, and benzodiazepines. The functional groups present in this compound could be strategically employed in cyclization reactions to form complex heterocyclic frameworks. Despite this synthetic potential, there is a lack of published research articles or patents that specifically describe the use of this compound as a key reactant in the synthesis of defined heterocyclic systems. amazonaws.combeilstein-journals.orgorientjchem.orgresearchgate.netheteroletters.orgresearchgate.net

Role in Advanced Materials Science

The properties of advanced materials, such as polymers and organic electronics, can be fine-tuned by incorporating specifically functionalized monomers. Fluorinated aromatic compounds are sometimes used to impart desirable characteristics like thermal stability, chemical resistance, and specific electronic properties. While it is conceivable that this compound could be explored as a monomer or an intermediate in the synthesis of specialized polymers or other advanced materials, there is currently no available data or research to support this application. The related compound 2-Fluoro-6-methylaniline has been noted for its utility in formulating specialty polymers and resins. nbinno.com

Spectroscopic Characterization and Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR spectroscopy provides information on the number, environment, and coupling of hydrogen atoms in a molecule. In the ¹H NMR spectrum of 2-Chloro-6-fluoro-3-methylaniline, distinct signals are expected for the aromatic protons, the methyl group protons, and the amine protons.

The aromatic region would be of particular interest due to the substitution pattern on the benzene (B151609) ring. The two aromatic protons are expected to appear as doublets of doublets due to coupling with each other and with the fluorine atom. A reported ¹H NMR spectrum in deuterated chloroform (CDCl₃) shows a signal at δ 6.83 ppm, which is a doublet of doublets with a coupling constant of J=8.4 Hz chemicalbook.com. This signal can be assigned to one of the aromatic protons.

The methyl (CH₃) group protons would likely appear as a singlet in the upfield region of the spectrum, typically around 2.0-2.5 ppm. The protons of the amine (NH₂) group would also produce a singlet, which can be broad and its chemical shift can vary depending on the solvent and concentration.

Table 1: Expected ¹H NMR Spectral Data for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| Aromatic CH | ~6.8 - 7.2 | Doublet of Doublets | J(H-H), J(H-F) |

| Aromatic CH | ~6.8 - 7.2 | Doublet of Doublets | J(H-H), J(H-F) |

| Methyl (CH₃) | ~2.0 - 2.5 | Singlet | N/A |

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, seven distinct signals are expected in the ¹³C NMR spectrum, corresponding to the seven carbon atoms in the molecule.

The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon atom bonded to the fluorine (C-F) is expected to show a large coupling constant, resulting in a doublet. The carbons bonded to chlorine (C-Cl) and the amino group (C-N) will also have characteristic chemical shifts. The carbon of the methyl group will appear in the upfield region of the spectrum.

Table 2: Expected ¹³C NMR Spectral Data for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-F | ~150 - 160 (doublet due to C-F coupling) |

| C-Cl | ~120 - 130 |

| C-N | ~140 - 150 |

| C-CH₃ | ~125 - 135 |

| Aromatic CH | ~115 - 125 |

| Aromatic CH | ~110 - 120 |

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY would reveal the coupling relationships between the aromatic protons.

HSQC would correlate the proton signals with their directly attached carbon atoms, allowing for the definitive assignment of the aromatic CH and methyl carbons.

HMBC would show correlations between protons and carbons over two to three bonds, which would be crucial in assigning the quaternary carbons (C-Cl, C-F, C-N, and C-CH₃) by observing their correlations with the aromatic and methyl protons.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=C, C-N, C-F, and C-Cl bonds.

N-H Stretching: The amine group should give rise to two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the methyl C-H stretching will appear just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.

C-F and C-Cl Stretching: The C-F stretching vibration is expected to produce a strong band in the 1000-1400 cm⁻¹ region, while the C-Cl stretching vibration will appear at a lower frequency, typically in the 600-800 cm⁻¹ range.

Table 3: Expected FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Asymmetric & Symmetric Stretching | 3300 - 3500 |

| Aromatic C-H Stretching | > 3000 |

| Aliphatic C-H Stretching | < 3000 |

| Aromatic C=C Stretching | 1450 - 1600 |

| C-F Stretching | 1000 - 1400 |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly useful for analyzing non-polar and symmetric vibrations.

In the Raman spectrum of this compound, the aromatic ring vibrations, particularly the ring breathing mode, are expected to be strong. The C-Cl and C-F bonds will also have characteristic Raman signals. The symmetric vibrations of the methyl group would also be readily observed. The combination of FT-IR and Raman data provides a more complete picture of the vibrational modes of the molecule.

Detailed Assignment of Vibrational Modes

The vibrational characteristics of this compound can be determined using Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy. While a dedicated experimental spectrum for this specific molecule is not extensively published, a detailed assignment of its fundamental vibrational modes can be reliably predicted based on studies of analogous compounds, such as 2-chloro-6-methylaniline (B140736) and other halogenated aniline (B41778) derivatives researchgate.netnih.govresearchgate.net. The vibrational frequencies are influenced by the electronic and steric effects of the substituents on the aniline ring, including the chloro, fluoro, methyl, and amino groups.

Computational methods, particularly Density Functional Theory (DFT), are often employed to complement experimental data, providing a theoretical basis for the assignment of vibrational modes researchgate.netresearchgate.net. The primary vibrational modes for this compound are associated with the N-H bonds of the amino group, the C-H bonds of the aromatic ring and methyl group, the C-C stretching within the benzene ring, and the vibrations of the carbon-halogen (C-Cl, C-F) bonds.

Key vibrational assignments, inferred from related molecules, are summarized below:

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretching | Amino (NH₂) | 3300 - 3500 | Asymmetric and symmetric stretching vibrations of the N-H bonds. The presence of intramolecular hydrogen bonding can cause broadening of these peaks researchgate.net. |

| C-H Stretching | Aromatic & Methyl | 3000 - 3100 (Aromatic) 2850 - 3000 (Methyl) | Stretching vibrations of the C-H bonds on the benzene ring and the methyl group substituent researchgate.net. |

| C=C Stretching | Aromatic Ring | 1400 - 1650 | In-plane stretching vibrations of the carbon-carbon bonds within the benzene ring. These bands are characteristic of aromatic compounds researchgate.net. |

| N-H Bending | Amino (NH₂) | 1580 - 1650 | In-plane bending or "scissoring" motion of the amino group researchgate.net. |

| C-N Stretching | Aryl-Amine | 1250 - 1350 | Stretching vibration of the bond between the aromatic ring and the nitrogen atom of the amino group. |

| C-CH₃ Stretching | Methyl Group | 1200 - 1300 | Stretching of the carbon-carbon bond connecting the methyl group to the aromatic ring researchgate.net. |

| C-F Stretching | Fluoro Group | 1100 - 1300 | Stretching vibration of the carbon-fluorine bond, typically strong in intensity in the IR spectrum. |

| Ring Breathing | Aromatic Ring | 750 - 900 | A symmetric radial stretching of the entire benzene ring, often observed in the Raman spectrum researchgate.net. |

| C-Cl Stretching | Chloro Group | 600 - 800 | Stretching vibration of the carbon-chlorine bond. Its position can be influenced by substitution patterns on the ring. |

This table is generated based on data from analogous compounds reported in spectroscopic studies. researchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Absorption Characteristics

UV-Vis spectroscopy provides insight into the electronic structure of this compound by measuring its absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The absorption characteristics are primarily dictated by the aniline chromophore and modified by the auxochromic effects of the chloro, fluoro, and methyl substituents.

The principal electronic transitions in aniline derivatives are:

π → π* transitions: These occur in the aromatic system and are typically responsible for strong absorption bands. For substituted benzenes, two main π → π* transitions are often observed, originating from the E₂ (benzenoid) and B (quinonoid) bands of benzene.

n → π* transitions: This transition involves the non-bonding (n) electrons of the nitrogen atom in the amino group being excited into an anti-bonding π* orbital of the aromatic ring. This transition is generally of lower intensity compared to π → π* transitions.

The substituents on the aniline ring influence the wavelength of maximum absorption (λ_max). The amino group (-NH₂) is a strong activating group (auxochrome) that donates electron density to the ring, typically causing a bathochromic shift (shift to longer wavelengths) compared to unsubstituted benzene. The halogens (Cl, F) and the methyl group (-CH₃) also act as auxochromes, further modifying the electronic transitions and the position of the λ_max. Theoretical studies on similar molecules utilize Time-Dependent DFT (TD-DFT) to calculate the electronic transition energies and oscillator strengths, which can be correlated with experimental UV-Vis spectra researchgate.net.

| Transition Type | Orbitals Involved | Expected Absorption Region | Characteristics |

| π → π | HOMO → LUMO/LUMO+1 | 200 - 280 nm | High-intensity absorption bands characteristic of the aromatic π-system. |

| n → π | n (Nitrogen lone pair) → π | > 280 nm | Lower intensity absorption, often appearing as a shoulder on the main π → π band. |

This table summarizes the expected electronic transitions for substituted anilines based on general spectroscopic principles and theoretical studies. researchgate.net

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a critical technique for determining the molecular weight and elucidating the structure of this compound through the analysis of its molecular ion and fragmentation patterns. The nominal molecular weight of the compound (C₇H₇ClFN) is 159.59 g/mol biosynth.comsinfoochem.com.

In a typical mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z (mass-to-charge ratio) corresponding to the molecule's mass. Due to the presence of chlorine, a characteristic isotopic pattern would be visible for the molecular ion and any chlorine-containing fragments, with the ³⁵Cl and ³⁷Cl isotopes appearing in an approximate 3:1 ratio.

The fragmentation of this compound is expected to proceed through the loss of its substituents and cleavage of the aniline structure. Analysis of related compounds like 2-chloro-6-methylaniline shows fragmentation pathways involving the loss of the methyl group and the chlorine atom nih.gov. For this compound, key fragmentation pathways would likely include the loss of a chlorine radical (∙Cl), a methyl radical (∙CH₃), and potentially hydrogen fluoride (HF) or hydrogen cyanide (HCN).

| Ion | m/z (for ³⁵Cl) | Description |

| [C₇H₇ClFN]⁺˙ | 159 | Molecular Ion (M⁺˙) |

| [M - Cl]⁺ | 124 | Loss of a chlorine radical |

| [M - CH₃]⁺ | 144 | Loss of a methyl radical |

| [M - Cl - HCN]⁺ | 97 | Loss of chlorine followed by hydrogen cyanide |

| [C₆H₅F]⁺˙ | 96 | Possible fragment after loss of CH₃, Cl, and NH |

This table presents predicted m/z values for the molecular ion and plausible fragment ions of this compound. nih.govuni.lu

Application of Advanced Analytical Techniques for Purity and Identity Confirmation

Confirming the purity and unequivocally identifying the structure of this compound requires a combination of advanced analytical techniques, primarily chromatography and spectroscopy.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for assessing the purity of the compound. In an HPLC or GC analysis, the compound would elute at a specific retention time under defined conditions. The presence of multiple peaks in the chromatogram would indicate impurities. Quantitative analysis can be performed by comparing the peak area of the main compound to the total area of all peaks. Methods for analyzing related compounds like 2-chloro-6-methylaniline by HPLC have been established chemchart.com.

Hyphenated Techniques: For unambiguous identification, chromatography is often coupled with mass spectrometry. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) separate the compound from any impurities before it enters the mass spectrometer nih.govbldpharm.com. This allows for the acquisition of a clean mass spectrum of the target compound, confirming its molecular weight and fragmentation pattern, thus verifying its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for absolute structure elucidation.

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound would show distinct signals for the aromatic protons, the amino (-NH₂) protons, and the methyl (-CH₃) protons.

¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms in the molecule. Each carbon atom in the aromatic ring, as well as the methyl carbon, would produce a distinct signal.

¹⁹F NMR: This technique is specific for fluorine-containing compounds and would show a single resonance for the fluorine atom, with coupling to nearby protons.

The combination of these techniques provides a comprehensive characterization of this compound, ensuring both high purity and correct structural identity, which is essential for its application in chemical research and synthesis bldpharm.comgoogle.com.

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for predicting the geometric structure of molecules. For derivatives of aniline (B41778), calculations are frequently performed using the B3LYP functional combined with a basis set such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netnih.gov This methodology is applied to determine the most stable three-dimensional arrangement of atoms in 2-Chloro-6-fluoro-3-methylaniline by finding the minimum energy conformation.

The optimization process yields precise information on bond lengths, bond angles, and dihedral angles. In substituted anilines, the planarity of the molecule and the orientation of the amino (-NH2) group relative to the aromatic ring are of particular interest. journaleras.com The presence of bulky and electronegative substituents like chlorine and fluorine, along with the methyl group at positions 2, 6, and 3 respectively, introduces steric and electronic effects that influence the final geometry. For instance, the C-N bond length and the angles involving the amino group and the benzene (B151609) ring are expected to deviate from those in a simple aniline molecule due to these substitutions. journaleras.com

Below is a representative table illustrating the type of data obtained from a DFT geometry optimization for a substituted aniline, based on findings for similar molecules.

Table 1: Predicted Geometric Parameters for a Substituted Aniline Moiety

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C-C (aromatic) | 1.39 - 1.42 | C-C-C (aromatic) | 118 - 122 |

| C-N | ~1.40 | C-C-N | ~120 |

| C-Cl | ~1.74 | C-C-H | ~120 |

| C-F | ~1.35 | H-N-H | ~112 |

Note: These are typical values for substituted anilines and serve as an illustration. Actual values for this compound would require specific calculation.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is pivotal for understanding a molecule's chemical reactivity and electronic properties. thaiscience.info The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more prone to chemical reactions. researchgate.net

For this compound, DFT calculations can predict the energies of the HOMO and LUMO. The distribution of these orbitals across the molecule reveals the most probable sites for electrophilic and nucleophilic attack. Typically, in aniline derivatives, the HOMO is localized over the benzene ring and the nitrogen atom of the amino group, reflecting their electron-rich nature. The LUMO is often distributed over the aromatic ring, particularly influenced by electron-withdrawing substituents.

Table 2: Illustrative Frontier Orbital Energies and Properties

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -5.0 to -6.0 | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| ELUMO | -0.5 to -1.5 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

Note: The values are illustrative based on similar aromatic amines. Specific calculations are needed for this compound.

Prediction of Spectroscopic Parameters (NMR, IR, Raman, UV-Vis)

Computational methods are powerful tools for predicting and interpreting various types of spectra. DFT calculations can provide valuable insights that complement experimental spectroscopic data. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, from which ¹H and ¹³C NMR chemical shifts can be derived. researchgate.net These theoretical predictions are instrumental in assigning the signals observed in experimental NMR spectra.

Vibrational Spectroscopy (IR and Raman): Theoretical calculations can determine the vibrational frequencies and intensities of a molecule. researchgate.net By analyzing the normal modes of vibration, specific peaks in the experimental FT-IR and FT-Raman spectra can be assigned to particular bond stretches, bends, and torsions within the this compound molecule. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths. researchgate.net This allows for the prediction of the absorption wavelengths (λmax) in the UV-Visible spectrum, corresponding to electronic excitations, often from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Table 3: Comparison of Theoretical and Experimental Spectroscopic Data for a Related Compound (2-Chloro-6-methylaniline)

| Spectroscopic Technique | Calculated Value | Experimental Value |

|---|---|---|

| ¹H NMR (ppm) | Varies by proton | Varies by proton |

| ¹³C NMR (ppm) | Varies by carbon | Varies by carbon |

| FT-IR (cm⁻¹) - N-H stretch | ~3513 | ~3348 |

| FT-IR (cm⁻¹) - C-Cl stretch | Varies | Varies |

Source: Data adapted from studies on 2-chloro-6-methylaniline (B140736), illustrating the typical agreement between calculated and experimental values. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are visual representations of the charge distribution within a molecule. wolfram.com They are invaluable for identifying the electrophilic and nucleophilic sites of a molecule and for studying intermolecular interactions. chemrxiv.org The MEP is mapped onto the electron density surface, with different colors indicating varying potential values.

Red/Yellow Regions: These colors signify areas of negative electrostatic potential, which are rich in electrons. These regions are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like nitrogen, oxygen, and fluorine. researchgate.net

Blue Regions: This color indicates areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms, particularly those attached to electronegative atoms (like the H atoms of the amino group). researchgate.net

For this compound, the MEP map would likely show negative potential around the fluorine and nitrogen atoms, making them sites for electrophilic interaction. Conversely, the hydrogen atoms of the amino group would exhibit a positive potential, indicating their susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex molecular wavefunctions into a localized Lewis-like structure. wikipedia.org This method quantifies charge transfer, hyperconjugative interactions, and delocalization effects. wisc.edu

In this compound, key interactions would likely include the delocalization of the nitrogen lone pair (LP(N)) into the antibonding π* orbitals of the benzene ring, as well as interactions involving the orbitals of the chloro, fluoro, and methyl substituents.

Table 4: Illustrative NBO Analysis - Key Donor-Acceptor Interactions

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (N) | π* (C-C)ring | High |

| π (C-C)ring | π* (C-C)ring | Moderate |

Note: This table represents expected types of interactions and their relative strengths in substituted anilines.

Thermodynamic Property Calculations

Quantum chemical calculations can be used to predict various thermodynamic properties of a molecule at a given temperature and pressure. researchgate.net By calculating the vibrational frequencies from a DFT optimization, statistical mechanics principles can be applied to determine properties such as:

Zero-Point Vibrational Energy (ZPVE): The residual vibrational energy of a molecule at 0 Kelvin.

Enthalpy (H): The total heat content of the system.

Entropy (S): A measure of the disorder or randomness of the system.

Heat Capacity (Cv): The amount of heat required to raise the temperature of the substance by one degree.

These calculated properties are crucial for understanding the stability of the molecule and for predicting the thermodynamics of reactions in which it might participate.

Table 5: Example of Calculated Thermodynamic Properties

| Property | Value | Unit |

|---|---|---|

| Zero-Point Vibrational Energy | Varies | kcal/mol |

| Thermal Energy (Etotal) | Varies | Hartree/Particle |

| Heat Capacity (Cv) | Varies | Cal/Mol-Kelvin |

Note: Values are dependent on the level of theory and basis set used in the calculation.

Conformational Analysis and Intramolecular Interactions

The presence of substituents on the aniline ring can lead to the existence of different conformers (rotational isomers). Conformational analysis aims to identify the most stable conformer(s) and to understand the energy barriers between them. For this compound, rotation around the C-N bond and the C-C bond of the methyl group are key conformational degrees of freedom.

Intramolecular interactions play a significant role in determining the preferred conformation. In this molecule, potential interactions include:

Intramolecular Hydrogen Bonding: The possibility of a weak hydrogen bond between one of the amino hydrogens and the adjacent fluorine or chlorine atom could influence the orientation of the -NH2 group.

Steric Hindrance: Repulsive interactions between the bulky substituents (Cl, F, CH₃) and the amino group can restrict rotation and favor specific conformations that minimize these steric clashes.

Computational methods, such as scanning the potential energy surface by systematically changing dihedral angles, can be used to map out the relative energies of different conformations and identify the global minimum energy structure.

Crystallographic Investigations and Solid State Structure

Single-Crystal X-ray Diffraction Studies of Related Compounds

The crystal system and space group are fundamental properties that describe the symmetry of a crystal lattice. For instance, a chalcone (B49325) derivative, (E)-3-(2-chloro-6-fluorophenyl)-1-(3-fluoro-4-methoxyphenyl)prop-2-en-1-one, has been crystallized and its structure determined. nih.gov Similarly, studies on cocrystals of perhalogenated anilines with ditopic nitrogen-containing acceptors have led to the determination of their crystal systems and space groups. nih.govacs.org For example, the cocrystal of 2,3,5,6-tetrachloroaniline (B43135) with 1,2-bis(4-pyridyl)ethylene crystallizes in the centrosymmetric monoclinic space group P2₁/c. nih.gov Another related compound, 2-bromo-4-chloro-6-[(2-hydroxy-5-methylanilino)methylidene]cyclohexa-2,4-dienone, was found to crystallize in the monoclinic crystal system with the space group C2/c. elsevierpure.com

A summary of crystallographic data for some related compounds is presented below:

| Compound | Crystal System | Space Group | Reference |

| 2(C₆H₃Cl₄N)·(BPE) | Monoclinic | P2₁/c | nih.gov |

| 2-bromo-4-chloro-6-[(2-hydroxy-5-methylanilino)methylidene]cyclohexa-2,4-dienone | Monoclinic | C2/c | elsevierpure.com |

The packing of molecules in a crystal is governed by a variety of intermolecular interactions. In halogenated anilines and related compounds, hydrogen bonds, halogen bonds, and π-π stacking are crucial in directing the supramolecular architecture.

Hydrogen Bonding: In many aniline (B41778) derivatives, N-H···N or N-H···O hydrogen bonds are dominant interactions. For example, in cocrystals of 2,3,5,6-tetrachloroaniline, N-H···N hydrogen bonds are observed, leading to the formation of discrete three-component assemblies. nih.gov

π-π Stacking: Aromatic rings in these molecules often lead to π-π stacking interactions. In the crystal structure of (E)-3-(2-chloro-6-fluorophenyl)-1-(3-fluoro-4-methoxyphenyl)prop-2-en-1-one, aromatic π-π stacking interactions are observed with a centroid-centroid separation of 3.5629 (18) Å. nih.gov Similarly, in cocrystals of 2,3,5,6-tetrachloroaniline, face-to-face π-π stacking interactions are present with a centroid-to-centroid distance of 3.8033(2) Å. nih.gov

These varied intermolecular forces collectively determine the crystal packing, which in turn influences the material's physical properties. mdpi.com

The conformation of a molecule in the solid state is defined by its torsion or dihedral angles. These angles can be precisely determined from single-crystal X-ray diffraction data. For instance, in (E)-3-(2-chloro-6-fluorophenyl)-1-(3-fluoro-4-methoxyphenyl)prop-2-en-1-one, the dihedral angle between the two benzene (B151609) rings is a mere 0.47 (9)°. nih.gov This near-coplanarity is a significant feature of its molecular conformation. The conformation of molecules can be influenced by intramolecular hydrogen bonds, which can lead to the formation of planar ring structures. nih.gov The flexibility or rigidity of the molecular backbone plays a crucial role in determining the possible conformations and, consequently, the potential for polymorphism.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions in a crystal. By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, one can identify regions of significant intermolecular contact.

For the chalcone derivative (E)-3-(2-chloro-6-fluorophenyl)-1-(3-fluoro-4-methoxyphenyl)prop-2-en-1-one, Hirshfeld surface analysis was used to quantify the intermolecular interactions. nih.govresearchgate.net The corresponding two-dimensional fingerprint plots provide a quantitative summary of the different types of intermolecular contacts. These plots decompose the complex network of interactions into contributions from specific atom pairs (e.g., H···H, C···H, O···H), allowing for a detailed understanding of the packing forces. researchgate.net This method has also been successfully applied to other complex halogenated compounds to analyze interactions such as hydrogen bonds and π-π stacking. elsevierpure.com

Polymorphism and Crystal Engineering Considerations

Polymorphism , the ability of a compound to exist in more than one crystal form, is a critical consideration in the development of solid-state materials. Different polymorphs can exhibit distinct physical properties. The conformational flexibility of the aniline backbone and the presence of multiple hydrogen and halogen bond donors and acceptors in molecules like 2-Chloro-6-fluoro-3-methylaniline suggest that polymorphism is a distinct possibility. mdpi.com

Crystal engineering aims to design and synthesize crystalline materials with desired structures and properties. youtube.com This is achieved by understanding and controlling the intermolecular interactions. nih.govnih.gov By selecting appropriate co-formers, it is possible to create cocrystals with tailored architectures. The principles of crystal engineering have been applied to halogenated anilines to control their solid-state arrangement, for example, to facilitate photochemical reactions by positioning molecules in a specific orientation. nih.gov The study of halogen bonding, in particular, has become a cornerstone of crystal engineering, enabling the construction of robust supramolecular assemblies. furman.edu

Chiral Synthesis and Stereochemical Aspects

Enantioselective Synthesis of Chiral Derivatives of 2-Chloro-6-fluoro-3-methylaniline

There is currently no published research detailing the enantioselective synthesis of chiral derivatives starting from or incorporating the this compound moiety. Methodologies such as asymmetric hydrogenation, enantioselective alkylation, or the use of chiral auxiliaries specifically applied to this compound have not been described.

Diastereoselective Transformations Involving the Compound

Scientific literature lacks examples of diastereoselective transformations involving this compound. Reports on reactions where this compound is a substrate and a new stereocenter is formed with control over the diastereomeric outcome are not available.

Applications in Asymmetric Catalysis as Ligands or Precursors

The potential of this compound or its derivatives as chiral ligands or precursors for ligands in asymmetric catalysis has not been explored in the available scientific literature. There are no studies reporting the synthesis of chiral ligands from this compound and their subsequent application in catalytic asymmetric reactions.

Resolution Techniques for Enantiomers

As there is no information on the synthesis of chiral derivatives of this compound, there are consequently no reports on the resolution of its enantiomers. Techniques such as classical resolution with chiral acids or bases, or chromatographic separation using chiral stationary phases, have not been documented for this compound.

Future Research Directions and Potential Innovations

Exploration of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. For 2-Chloro-6-fluoro-3-methylaniline, future research will likely focus on moving beyond traditional multi-step procedures, which can be costly and generate significant waste.

One promising avenue is the development of one-pot synthesis methods. For the related compound 2-chloro-6-methylaniline (B140736), a novel one-pot preparation has been developed using 3-chloro-5-methyl-4-nitroaniline as a starting material. google.com This process involves a diazotization reaction to eliminate the amino group, followed by reduction of the nitro group using iron powder, all in an aqueous solvent. google.com This approach offers several advantages, including shorter reaction times, milder conditions, and high yields, while aligning with the principles of green chemistry by using water as the solvent. google.com Future work could adapt this one-pot strategy for this compound, potentially offering a more sustainable and cost-effective production method.

Another area of exploration is the use of alternative synthetic strategies like ortholithiation-based methods, which have been successfully applied to the synthesis of 2-chloro-6-methylaniline. acs.org Investigating such advanced synthetic techniques could provide more direct and versatile routes to this compound and its analogues. The goal is to create scalable and flexible protocols that can accommodate a wider range of functional groups. acs.org

| Synthetic Strategy | Potential Advantages for this compound Synthesis |

| One-Pot Synthesis | Reduced reaction steps, milder conditions, lower cost, higher yield, environmentally friendly (e.g., using water as a solvent). google.com |

| Ortholithiation | Direct functionalization of the aromatic ring, potential for novel substitution patterns. acs.org |

| Flow Chemistry | Scalability, improved safety and control over reaction conditions. acs.org |

Development of New Derivatization Reactions for Diverse Applications

The functional groups of this compound—the amino, chloro, and fluoro groups—offer multiple sites for derivatization, opening the door to a vast chemical space of novel molecules with potentially unique properties. Future research will undoubtedly focus on creating new derivatives for a wide array of applications.

Diazotization of the amino group is a powerful tool that can be used to introduce a variety of other functional groups, such as hydrazine, nitro, cyano, and other halogens (e.g., Br), onto the aromatic ring. google.com This allows for the synthesis of a diverse library of compounds from a single starting material. Another important class of derivatives are anilides, which can be formed through the reaction of the aniline (B41778) with carboxylic acids or their derivatives. acs.org The synthesis of anilides with specific rotational barriers (atropoisomers) is a growing field of interest due to their presence in bioactive molecules and smart materials. acs.org

The strategic replacement of the aniline group with bioisosteres is another key area of research. acs.org This approach aims to improve the physicochemical and pharmacological properties of a lead compound, such as metabolic stability and toxicity profiles, while maintaining or enhancing its desired biological activity. acs.orgcresset-group.com Given that anilines are present in many FDA-approved drugs, developing derivatives of this compound where the aniline moiety is replaced by a suitable mimic could be a fruitful strategy in drug discovery. acs.orgcresset-group.com

| Derivatization Reaction | Potential outcome | Target Application Area |

| Diazotization | Introduction of various functional groups (-N2H3, -NO2, -CN, -Br). google.com | Organic synthesis, materials science. google.com |

| Anilide Formation | Synthesis of N-aryl isoquinolones and other anilides, including atropoisomers. acs.org | Medicinal chemistry, chiral ligands, organocatalysts. acs.org |

| Bioisosteric Replacement | Improved metabolic stability and safety profiles. acs.org | Drug discovery and development. acs.orgcresset-group.com |

Advanced Computational Modeling for Predictive Research and Material Design

Computational chemistry and in silico modeling are becoming indispensable tools in modern chemical research. For this compound, these methods can be used to predict its properties and guide the design of new derivatives and materials, thereby saving significant time and resources in the laboratory.